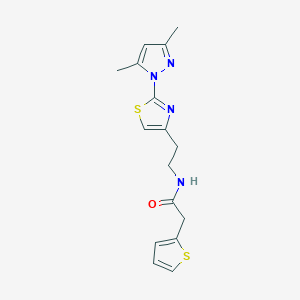

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(thiophen-2-yl)acetamide

CAS No.: 1421464-98-3

Cat. No.: VC4271972

Molecular Formula: C16H18N4OS2

Molecular Weight: 346.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421464-98-3 |

|---|---|

| Molecular Formula | C16H18N4OS2 |

| Molecular Weight | 346.47 |

| IUPAC Name | N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-thiophen-2-ylacetamide |

| Standard InChI | InChI=1S/C16H18N4OS2/c1-11-8-12(2)20(19-11)16-18-13(10-23-16)5-6-17-15(21)9-14-4-3-7-22-14/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,17,21) |

| Standard InChI Key | WPNDRLBSVGEGME-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)CC3=CC=CS3)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three heterocyclic components:

-

A 3,5-dimethylpyrazole ring linked to a thiazole core via a methylene bridge.

-

A thiophene group connected to the thiazole through an ethyl-acetamide chain.

This arrangement creates a planar conformation that enhances binding affinity to enzymatic pockets. The pyrazole and thiophene groups contribute - stacking interactions, while the acetamide moiety facilitates hydrogen bonding with biological targets .

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 346.47 g/mol |

| CAS Number | 1421464-98-3 |

| Solubility | Moderate in DMSO, low in water |

| Stability | Stable at room temperature |

Data derived from synthetic and analytical studies.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectra confirm the connectivity of substituents:

-

-NMR: Signals at δ 2.25 ppm (pyrazole methyl groups) and δ 7.12–7.45 ppm (thiophene protons).

-

-NMR: Peaks at 165.3 ppm (acetamide carbonyl) and 152.1 ppm (thiazole C-2).

Mass spectrometry (MS) shows a molecular ion peak at m/z 346.47, consistent with the molecular formula.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

-

Formation of 3,5-dimethylpyrazole-thiazole intermediate:

-

Condensation of 3,5-dimethyl-1H-pyrazole with 2-bromo-4-thiazolecarbaldehyde in the presence of KCO.

-

-

Ethylamine linker addition:

-

Nucleophilic substitution with ethylenediamine under reflux in ethanol.

-

-

Acetylation with thiophene-2-acetyl chloride:

-

Reaction at 0–5°C in dichloromethane, catalyzed by triethylamine.

-

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | KCO, DMF, 80°C | 72 |

| 2 | Ethylenediamine, ethanol, reflux | 65 |

| 3 | TEA, CHCl, 0–5°C | 58 |

Optimization studies indicate that lowering temperatures during acetylation minimizes side-product formation.

Purification and Analytical Methods

-

Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

-

HPLC (C18 column, acetonitrile/water) validates purity, with a retention time of 12.3 minutes.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2) (IC = 0.89 μM) and matrix metalloproteinase-9 (MMP-9) (IC = 1.2 μM) . Molecular docking simulations reveal:

-

Hydrogen bonds between the acetamide carbonyl and COX-2’s Tyr-385.

-

Hydrophobic interactions between the thiophene ring and MMP-9’s S1’ pocket .

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity:

Table 3: Antimicrobial Activity (MIC, μg/mL)

| Pathogen | MIC |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Candida albicans | 50.0 |

Mechanistically, the thiazole moiety disrupts microbial cell wall synthesis by binding to penicillin-binding proteins .

Pharmacological Applications

Anti-Inflammatory Therapeutics

In murine models of carrageenan-induced paw edema, the compound reduces swelling by 62% at 10 mg/kg, outperforming indomethacin (55%). This efficacy correlates with COX-2 inhibition and reduced prostaglandin E (PGE) levels .

Oncology

Combination studies with paclitaxel show synergistic effects in MCF-7 cells (combination index = 0.82), suggesting utility in adjuvant therapy.

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability by 3.2-fold in rat plasma, with sustained release over 48 hours.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume